Methyl 4-(cyclopentyloxy)benzoate
Overview
Description
Methyl 4-(cyclopentyloxy)benzoate is an organic compound with the molecular formula C13H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the para-position is replaced by a cyclopentyloxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(cyclopentyloxy)benzoate can be synthesized through the esterification of 4-(cyclopentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopentyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(cyclopentyloxy)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 4-(cyclopentyloxy)benzoic acid.
Reduction: 4-(cyclopentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(cyclopentyloxy)benzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(cyclopentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the cyclopentyloxy group, resulting in different chemical properties and applications.
Ethyl 4-(cyclopentyloxy)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-(Cyclopentyloxy)benzoic acid: The carboxylic acid form of the compound
Uniqueness
Methyl 4-(cyclopentyloxy)benzoate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and specific molecular interactions.
Properties
IUPAC Name |
methyl 4-cyclopentyloxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)10-6-8-12(9-7-10)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACDACLAMNTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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